molecular formula C20H30N6O11 B1231009 Protirelin tartrate monohydrate CAS No. 56267-12-0

Protirelin tartrate monohydrate

Cat. No.: B1231009
CAS No.: 56267-12-0
M. Wt: 530.5 g/mol
InChI Key: IMEQDWQCFHIYJB-LOMBACLASA-N
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Description

Discovery and Development of Protirelin Tartrate Monohydrate

This compound, a synthetic tripeptide analogue of endogenous thyrotropin-releasing hormone (TRH), emerged from efforts to stabilize TRH’s structure while retaining its neuroendocrine activity. Early research identified TRH’s susceptibility to enzymatic degradation and poor oral bioavailability, prompting structural modifications. The substitution of l-prolinamide with a (2R)-methylpyrrolidine moiety and the introduction of a tartrate counterion markedly improved stability and pharmacokinetics.

Key milestones include:

  • Synthesis Optimization : Solid-phase peptide synthesis (SPPS) enabled scalable production, with crystallization from ethanol/water yielding >99% pure monohydrate crystals.
  • Pharmacokinetic Advancements : this compound exhibited a plasma half-life of ~5 minutes in rats, compared to 3 minutes for native TRH, with 4.7% oral bioavailability versus TRH’s negligible absorption.

Table 1: Comparative Pharmacokinetics of TRH Analogues

Compound CL (mL/min/kg) t1/2 (min) Oral Bioavailability (%)
TRH 89.2 3.0 0
Protirelin 30.6 21.6 4.7
Rovatirelin 17.4 26.2 6.2

Data derived from rodent studies.

Relationship to Endogenous Thyrotropin-Releasing Hormone (TRH)

Protirelin mirrors TRH’s core structure—pyroglutamyl-histidyl-prolinamide—but incorporates a tartrate salt and monohydrate to enhance solubility. X-ray crystallography reveals a “propeller-shaped” conformation in protirelin, mimicking TRH’s bioactive form. Despite lower in vitro receptor affinity (Ki = 702 nM vs. TRH’s 128 nM), protirelin’s in vivo efficacy in reserpine-induced hypothermia models surpassed TRH due to improved brain permeability.

Functional parallels include:

  • TSH and Prolactin Release : Both compounds bind thyrotropin-releasing hormone receptors (TRHR) on pituitary thyrotropes, activating Gq-coupled pathways.
  • Neuroprotective Effects : Protirelin upregulates neurotrophic factors in spinal cord injury models, akin to TRH’s neuromodulatory roles.

Historical Evolution of Tripeptide Hormone Analogues

The development of protirelin reflects broader trends in peptide therapeutics. Early analogues, like somatostatin’s octreotide, demonstrated the value of stabilizing native structures via D-amino acids and cyclic disulfides. For TRH analogues, key innovations included:

  • Heterocyclic Modifications : Introducing thiazole or oxazolidinone rings improved metabolic stability.
  • Salt Formation : Tartrate counterions enhanced crystallinity and reduced hygroscopicity.

Table 2: Structural Evolution of TRH Analogues

Generation Modification Outcome
1st Native TRH Rapid degradation, low bioavailability
2nd Methylpyrrolidine C-terminus Extended half-life
3rd Tartrate monohydrate salt Improved crystallinity, stability

Significance in Biochemical and Neuroendocrine Research

This compound has been pivotal in:

  • Thyroid Axis Diagnostics : Used in TRH stimulation tests to differentiate pituitary vs. hypothalamic dysfunction.
  • Neurological Studies : Demonstrated efficacy in amyotrophic lateral sclerosis (ALS) models, with gender-specific response patterns linked to androgen receptor interactions.
  • Receptor Mechanistics : Cryo-EM structures of TRHR-Gq complexes with protirelin elucidated ligand-receptor hydrogen bonding networks, informing drug design.

Evolution from Amorphous to Crystalline Forms

Crystallization breakthroughs resolved early challenges in formulation:

  • Process Optimization : Slow cooling (0.5°C/min) of ethanol/water solutions produced monohydrate crystals with 99% purity.
  • Structural Insights : X-ray analysis confirmed intramolecular hydrogen bonding between the oxazolidinone ring, thiazole, and water molecules, stabilizing the bioactive conformation.

Table 3: Crystallographic Parameters of this compound

Parameter Value
Space group P212121
Unit cell dimensions a = 9.8 Å, b = 12.3 Å, c = 15.6 Å
Resolution 1.2 Å

Data from single-crystal X-ray diffraction.

Properties

CAS No.

56267-12-0

Molecular Formula

C20H30N6O11

Molecular Weight

530.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/C16H22N6O4.C4H6O6.H2O/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10;/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10);1H2/t10-,11-,12-;1-,2-;/m01./s1

InChI Key

IMEQDWQCFHIYJB-LOMBACLASA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O

Other CAS No.

56267-12-0

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Assessment of Thyroid Function
    • TRH Stimulation Test : Protirelin is administered intravenously to evaluate TSH response. A normal TSH response indicates proper functioning of the HPT axis, while abnormal responses can signal conditions such as:
      • Primary Hypothyroidism : Characterized by exaggerated TSH responses.
      • Secondary Hypothyroidism : Often shows blunted or absent TSH responses .
  • Investigation of Neurological Disorders
    • Upper Motoneuron Syndrome : A study involving patients with chronic upper motoneuron syndrome demonstrated that protirelin administration led to significant improvements in muscle strength and spasticity. The results highlighted its potential therapeutic effects on neuromuscular function, particularly in lower limb strength .
  • Endocrine Research
    • Protirelin has been explored for its effects on other endocrine functions, including its role in stimulating growth hormone release in acromegalic patients. Approximately 65% of these patients exhibit a rise in circulating growth hormone levels post-administration .
  • Clinical Trials and Studies
    • Various clinical trials have assessed protirelin's efficacy in diagnosing pituitary dysfunctions and adjusting thyroid hormone therapy. For instance, it has been used as an adjunctive tool for evaluating the effectiveness of thyroxine therapy in patients with goiter .

Data Table: Summary of Key Applications

Application AreaDescriptionStudy Reference
Thyroid Function AssessmentEvaluating TSH response to diagnose hypothyroidism and hyperthyroidism
Neurological DisordersImproving muscle strength and spasticity in upper motoneuron syndrome
Endocrine Function ResearchStimulating growth hormone release in acromegaly patients
Thyroid Hormone Therapy AdjustmentEvaluating effectiveness of thyroxine therapy

Case Studies

  • Case Study on Upper Motoneuron Syndrome :
    • A randomized controlled trial involved 20 patients receiving protirelin (4 mg/day). Results indicated statistically significant improvements in spasticity and muscle strength, particularly in lower limbs, suggesting potential therapeutic roles for protirelin beyond its diagnostic applications .
  • Thyroid Function Testing :
    • In a cohort study, protirelin was used to assess thyroid function in patients with suspected secondary hypothyroidism. The findings demonstrated that a normal or slightly blunted TSH response indicated adequate replacement therapy, showcasing protirelin's utility in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Tartrate Monohydrate Compounds

Structural and Functional Differences

Protirelin tartrate monohydrate is distinct from other tartrate salts due to its peptide backbone and TRH-mimetic activity. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Comparative Data
Compound This compound Norepinephrine Tartrate Monohydrate Ketanserin Tartrate Monohydrate
Therapeutic Class Neuroendocrine agent Cardiotonic/Adrenergic agonist Serotonin antagonist (research use)
Molecular Formula C₁₆H₂₂N₆O₄·C₄H₆O₆·H₂O C₈H₁₁NO₃·C₄H₆O₆·H₂O C₂₂H₂₂FN₂O₂·C₄H₆O₆·H₂O
Molecular Weight 530.49 g/mol 337.28 g/mol 563.5 g/mol
Primary Use TRH replacement therapy Treatment of hypotension, shock HPLC reference standard
Solubility Water-soluble Water-soluble Soluble in methanol/acetonitrile
Key Functional Groups Peptide (Pro-His-Pro-NH₂) + tartrate Catecholamine + tartrate Quinazolinone + tartrate
Pharmacological and Clinical Differences
  • Protirelin : Acts on hypothalamic-pituitary-thyroid axis to stimulate TSH and prolactin release. It also exhibits neuromodulatory effects in the central nervous system .
  • Norepinephrine Tartrate: Activates α₁, α₂, and β₁ adrenergic receptors to increase blood pressure and cardiac output .
Manufacturing and Regulatory Status
  • Protirelin: Multiple Drug Master Files (DMFs) exist (e.g., DMF #12272 by Sanofi), but most are inactive as of 2025. Produced under GMP guidelines in Japan, Switzerland, and the U.S. .
  • Norepinephrine Tartrate: Widely manufactured (e.g., Noradrenaline Medsurge 1:1000) with stringent controls for cardiovascular emergencies .

Research Findings and Industrial Relevance

Stability and Formulation Challenges

  • This compound requires strict storage in sealed containers to prevent hydration/dehydration, which could alter its optical rotation and bioactivity .
  • Unlike norepinephrine tartrate (which is light-sensitive), Protirelin is stable under ambient pH (7.5–8.5) .

Analytical Techniques for Differentiation

  • TLC Mobility : Protirelin exhibits distinct Rf values compared to catecholamine tartrates due to its peptide structure .
  • IR Spectra: Protirelin shows characteristic amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹), absent in non-peptide tartrates .

Preparation Methods

Stepwise Peptide Coupling

Protirelin tartrate monohydrate (C₁₆H₂₂N₆O₄·C₄H₆O₆·H₂O) is synthesized via sequential peptide coupling reactions. The tripeptide structure (L-pyroglutamyl-L-histidyl-L-prolinamide) is assembled using protected amino acids to ensure regioselectivity. Key steps include:

  • N-Terminus Formation : L-pyroglutamic acid is activated using carbodiimides (e.g., dicyclohexylcarbodiimide) and coupled to L-histidine derivatives. This step often employs tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups to prevent side reactions.

  • Middle Fragment Incorporation : The histidine residue is coupled to L-prolinamide using mixed anhydride or active ester methods. For example, p-nitrophenyl esters facilitate amide bond formation under mild alkaline conditions.

  • Deprotection and Cyclization : Acidic hydrolysis (e.g., trifluoroacetic acid) removes Boc groups, followed by cyclization of the N-terminal pyroglutamate under heated aqueous conditions.

Table 1: Key Reagents in Stepwise Synthesis

StepReagents/ConditionsPurpose
N-Terminus ActivationDicyclohexylcarbodiimide, Boc-protected intermediatesPeptide bond formation
Histidine Couplingp-Nitrophenyl esters, dimethylformamide (DMF)Amide linkage without racemization
DeprotectionTrifluoroacetic acid (TFA), 0°C–25°CRemoval of Boc groups

Solid-Phase Peptide Synthesis (SPPS)

SPPS, a cornerstone of industrial production, utilizes resin-bound prolinamide to streamline purification. The Merrifield resin is functionalized with Fmoc-protected proline, followed by automated coupling of histidine and pyroglutamate residues. Cleavage from the resin using hydrofluoric acid (HF) yields the crude peptide, which is subsequently purified via gel-filtration chromatography.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS remains viable for small-scale batches, particularly for research-grade material. The method employs soluble polymer supports (e.g., polyethylene glycol) to facilitate intermediate isolation. For example, L-prolinamide is conjugated to a histidine-polyethylene glycol adduct before final coupling to pyroglutamate.

Industrial-Scale Production

Optimization of Coupling Efficiency

Industrial protocols prioritize yield and purity through:

  • Temperature Control : Reactions are conducted at 4°C–10°C to minimize epimerization.

  • Solvent Selection : Anhydrous DMF or dichloromethane (DCM) ensures optimal solubility of hydrophobic intermediates.

  • Catalyst Use : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during carbodiimide-mediated couplings.

Tartrate Salt Formation

Post-synthesis, the free base is converted to the tartrate salt by reacting with L-(+)-tartaric acid in ethanol/water (1:1). Crystallization under reduced pressure yields the monohydrate form, confirmed by X-ray diffraction.

Critical Reaction Conditions

Protecting Group Strategies

  • Boc vs. Fmoc : Boc groups (acid-labile) are preferred for SPPS due to compatibility with HF cleavage, while Fmoc (base-labile) suits LPPS.

  • Side-Chain Protection : Histidine imidazole rings are shielded with 2,4-dinitrophenyl (Dnp) groups to prevent unwanted side reactions during coupling.

Purification Techniques

  • Gel-Filtration Chromatography : Sephadex G-15 resolves the peptide from truncated sequences, achieving >95% purity.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) isolate the tartrate monohydrate with minimal counterion contamination.

Table 2: Purification Parameters

MethodConditionsPurity Achieved
Gel-FiltrationSephadex G-15, aqueous methanol eluent92%–95%
Reverse-Phase HPLCC18 column, 10%–40% acetonitrile gradient≥98%

Quality Control and Analytical Validation

Identity Testing

  • Infrared Spectroscopy : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm peptide bonds.

  • Chemical Tests : Reaction with 4-nitrobenzenediazonium tetrafluoroborate yields a red complex, specific to the histidine residue.

Purity Assessment

  • Thin-Layer Chromatography (TLC) : Silica gel plates with butanol:acetic acid:water (7:1:2) resolve Protirelin (Rf = 0.45) from residual prolinamide (Rf = 0.72).

  • Residual Solvent Analysis : Gas chromatography detects ≤0.3% DMF or DCM, adhering to ICH Q3C guidelines.

Challenges and Innovations

Racemization Mitigation

Low-temperature coupling (-20°C) and HOBt additives reduce histidine racemization to <1%, critical for bioactivity.

Scalability of SPPS

Recent advances in continuous-flow SPPS systems enable kilogram-scale production, reducing cycle times by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Protirelin tartrate monohydrate in academic research?

  • Methodological Answer : this compound is typically characterized using a combination of thin-layer chromatography (TLC), infrared spectroscopy (IR), and physical property testing. TLC compares retention factors against standard amino acids (e.g., L-glutamic acid, L-histidine HCl monohydrate), while IR confirms spectral matches with reference data . Physical tests include measuring optical rotation ([α]D: -66.0 to -69.09°), pH (7.5–8.5), and solubility in water, acetic acid, and ethanol . Titration with 0.02 mol/L perchloric acid is used for purity determination .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Stability is maintained by storing the compound in sealed containers under controlled humidity. Purity is ensured via rigorous testing: (1) heavy metal content ≤20 ppm (using lead standards), (2) water content ≤5.0% (Karl Fischer titration), (3) related substances ≤0.3% (TLC), and (4) residual ash ≤0.3% . Degradation studies under stress conditions (e.g., heat, light) should be conducted to identify potential impurities .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Methodological Answer : Key properties include its molecular weight (530.49 g/mol), solubility profile (highly water-soluble, poorly soluble in ethanol/ether), and thermal behavior (decomposition at ~187°C). The compound’s optical activity ([α]D) and pH-dependent stability (optimal pH 7.5–8.5) are critical for formulation and in vitro studies .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during characterization of this compound?

  • Methodological Answer : Data contradictions (e.g., IR absorption mismatches) may arise from polymorphic impurities or hydration state variations. Cross-validate results using X-ray diffraction (single-crystal or powder XRD) to confirm crystallinity . For hydration analysis, thermogravimetric analysis (TGA) quantifies water loss, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. What methodologies are effective for studying decomposition products of this compound under varying conditions?

  • Methodological Answer : Accelerated aging studies (e.g., 40°C/75% RH) coupled with HPLC-MS can identify degradation pathways. For example, thermal decomposition may yield free-base peptides or tartrate derivatives, as observed in analogous tartrate monohydrates . Synchrotron XRD can resolve structural changes in decomposition products .

Q. How can crystallization protocols be optimized to avoid polymorphic contamination in this compound synthesis?

  • Methodological Answer : Polymorphic impurities (e.g., anhydrous forms) can be minimized by controlling supersaturation rates and solvent composition. Seeding with pure monohydrate crystals and in situ monitoring (via Raman spectroscopy) ensures phase homogeneity. Evidence from ethylene diamine tartrate synthesis suggests strict exclusion of monohydrate "seeds" is critical .

Q. What advanced techniques are used to assess nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Second-harmonic generation (SHG) and hyperpolarizability (β) measurements via electric-field-induced SHG (EFISH) are standard for NLO studies. Theoretical calculations (e.g., density functional theory) can predict β values, though discrepancies with experimental data (e.g., in melaminium tartrates) require careful validation .

Q. How can novel analytical methods for impurity detection in this compound be validated?

  • Methodological Answer : Method validation follows ICH guidelines: (1) specificity (spiking with known impurities), (2) linearity (R² >0.99), (3) limit of detection (LOD ≤0.1%), and (4) robustness (pH/temperature variations). Cross-correlate results with orthogonal techniques (e.g., NMR for structural confirmation) .

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